molecular formula C17H15N7O2S B2523983 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 941955-97-1

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2523983
CAS RN: 941955-97-1
M. Wt: 381.41
InChI Key: JCYKVLMBOJVESS-UHFFFAOYSA-N
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Description

The compound “2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a heterocyclic compound . It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and pyrimido [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines .


Synthesis Analysis

The synthesis of such compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular formula of the compound is C19H15BrN6OS, with an average mass of 455.331 Da and a monoisotopic mass of 454.021149 Da .


Chemical Reactions Analysis

The compound is part of a series that has shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .

Mechanism of Action

Target of Action

Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used in the synthesis of selective a3 adenosine receptor antagonists . Therefore, it’s possible that this compound may also interact with the A3 adenosine receptor or similar targets.

Mode of Action

Docking studies of related compounds suggest that the interaction between the nitrogen atom in the pyridine ring and a specific target protein (such as met332 in lsd1) could be responsible for their activity . This interaction may lead to changes in the target protein’s function, potentially inhibiting its activity.

Future Directions

The compound is part of a series that has shown promise as novel CDK2 inhibitors, suggesting potential for future development in cancer treatment . Further investigations are needed to fully understand its properties and potential applications.

properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2S/c1-11-7-13(22-26-11)20-14(25)9-27-17-15-16(18-10-19-17)24(23-21-15)8-12-5-3-2-4-6-12/h2-7,10H,8-9H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYKVLMBOJVESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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